molecular formula C15H20FNO4 B13997758 Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid

Cat. No.: B13997758
M. Wt: 297.32 g/mol
InChI Key: YIEHHVFTGDEYLJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(2S)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

YIEHHVFTGDEYLJ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid: A Strategic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid, a specialized non-proteinogenic β-amino acid derivative. While specific experimental data for this compound is not widely published, this document leverages established chemical principles to detail its structure, predict its physicochemical and spectroscopic properties, and outline its strategic importance in medicinal chemistry. We present a robust, chemically sound framework for its synthesis and characterization, empowering researchers to utilize this and similar novel building blocks in the development of advanced therapeutics.

Introduction: Unveiling a Niche yet Powerful Synthetic Intermediate

Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid is a chiral, non-natural β-amino acid derivative designed for advanced applications in organic synthesis and medicinal chemistry. Its structure is a strategic amalgamation of three key functional components:

  • A β-Amino Acid Scaffold: Unlike the α-amino acids that constitute natural proteins, β-amino acids possess an additional carbon between the carboxyl and amino groups. This modification imparts unique conformational properties and, critically, renders peptides and peptidomimetics containing them resistant to degradation by common proteases, thereby enhancing metabolic stability and in vivo half-life.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[1] It provides robust, base-stable protection for the primary amine, preventing unwanted side reactions during peptide coupling, while being readily removable under specific acidic conditions.[2]

  • The 2-Fluorobenzyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 2-fluorobenzyl group can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to biological targets through unique electronic interactions, and fine-tune lipophilicity to optimize absorption and distribution.

This compound is not a common off-the-shelf reagent. It represents a custom building block for researchers aiming to synthesize highly tailored peptides, peptidomimetics, or small molecule inhibitors with specific structural and functional attributes. This guide serves as a foundational resource for its synthesis, characterization, and strategic deployment in drug discovery programs.

Molecular Structure and Predicted Properties

The precise stereochemistry and functional group placement in Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid define its utility.

Chemical Structure (2D):

Chemical structure of Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid (Note: Image is a representation of the chemical structure.)
Chemical Identifiers & Calculated Properties

As this is a specialized compound, a dedicated CAS number is not publicly registered. The properties below are calculated based on its chemical structure.

PropertyValueSource
IUPAC Name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorobenzyl)propanoic acidIUPAC Nomenclature
Molecular Formula C₁₅H₂₀FNO₄Calculated
Exact Mass 297.1376 g/mol Calculated
Molecular Weight 297.32 g/mol Calculated
Predicted pKa ~4.5 (Carboxylic Acid)Estimated
Predicted XLogP3 ~2.8Estimated
Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for structural confirmation.

TechniquePredicted Features
¹H NMR ~1.4 ppm (s, 9H): tert-butyl protons of the Boc group. ~2.5-3.0 ppm (m, 1H): Methine proton at the C2 position. ~3.0-3.5 ppm (m, 4H): Methylene protons of the benzyl group (C1') and the aminomethyl group (C3). ~5.0 ppm (br t, 1H): NH proton of the carbamate. ~7.0-7.3 ppm (m, 4H): Aromatic protons of the 2-fluorobenzyl group. ~12.0 ppm (br s, 1H): Carboxylic acid proton.
¹³C NMR ~28.5 ppm: Methyl carbons of the Boc group. ~40-45 ppm: Methylene and methine carbons of the propanoic backbone. ~80.0 ppm: Quaternary carbon of the Boc group. ~115-132 ppm (with C-F coupling): Aromatic carbons. ~156.0 ppm: Carbonyl carbon of the Boc group. ~161.0 ppm (d, J ≈ 245 Hz): Fluorine-bearing aromatic carbon. ~175.0 ppm: Carboxylic acid carbonyl carbon.
¹⁹F NMR A single resonance expected in the typical range for an aryl fluoride, approximately -110 to -120 ppm .
IR (cm⁻¹) ~3350 (N-H stretch, carbamate), ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1250 (C-F stretch) .
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z296.13 .

Deciphering the Roles of Key Structural Moieties

The functionality of this molecule is best understood by examining its constituent parts.

The Boc Protecting Group: An Essential Tool for Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[2] Its primary role is to temporarily render the amine nucleophile inert during subsequent chemical transformations, most notably amide bond formation in peptide synthesis.

  • Mechanism of Protection: The amine is typically protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base.[3] The base deprotonates the amine, which then attacks the electrophilic carbonyl of the Boc anhydride.

  • Stability and Orthogonality: The Boc group is stable to a wide range of nucleophiles and basic conditions, making it compatible with other protecting groups like Fmoc, which is base-labile.[3] This "orthogonality" is crucial for complex multi-step syntheses.

  • Mechanism of Deprotection: The Boc group is efficiently removed using strong acids, such as trifluoroacetic acid (TFA).[1] The acid protonates the carbonyl oxygen, leading to the elimination of gaseous carbon dioxide and the stable tert-butyl cation, regenerating the free amine.

Boc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ BocAmine R-NH-Boc Amine->BocAmine Nucleophilic Acyl Substitution BocAnhydride Boc₂O, Base BocAmine2 R-NH-Boc BocAmine->BocAmine2 Used in Synthesis (e.g., Peptide Coupling) FreeAmine R-NH₃⁺ BocAmine2->FreeAmine Acid-Catalyzed Elimination TFA TFA (Acid)

Caption: Workflow for Boc protection and deprotection of an amine.
The 2-Fluorobenzyl Group: A Strategic Asset in Medicinal Chemistry

The introduction of fluorine into a molecule is a powerful tactic used to enhance drug-like properties. The 2-fluorobenzyl substituent is not merely a bulky side chain; it is a carefully chosen functional group intended to confer specific advantages.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to metabolic hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly decrease the pKa of nearby functional groups, which can influence binding interactions and solubility.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including dipole-dipole interactions and weak hydrogen bonds with backbone amides.

  • Conformational Control: The steric and electronic properties of the fluorine atom can influence the preferred conformation (shape) of the molecule, potentially locking it into a bioactive conformation for improved target engagement.

Fluorine_Benefits center Fluorination (e.g., 2-Fluorobenzyl) MetStab Increased Metabolic Stability center->MetStab Blocks C-H Oxidation BindAff Enhanced Binding Affinity center->BindAff Unique Non-covalent Interactions PhysChem Modified Physicochemical Properties center->PhysChem Alters pKa, Lipophilicity Conf Conformational Restriction center->Conf Gauche Effect, Sterics

Caption: Key benefits of incorporating fluorine into drug candidates.

Proposed Synthesis and Characterization Protocols

The following protocols describe a plausible, expert-devised pathway for the synthesis and validation of Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid. These methods are based on well-established reactions for creating substituted β-amino acids.[4][5]

Proposed Synthetic Pathway

A robust strategy involves the stereoselective alkylation of a chiral β-alanine equivalent. The O'Donnell amino acid synthesis provides a strong precedent for the alkylation of glycine Schiff base esters, which can be adapted for β-amino acid synthesis.[5]

Synthesis_Workflow cluster_main Proposed Synthetic Route Start Start: (S)-3-amino-propanoic acid ethyl ester Protect_N Protect Amine: Boc₂O, Base Start->Protect_N Enolate Form Enolate: LDA, THF, -78 °C Protect_N->Enolate Alkyl Alkylate: 2-Fluorobenzyl bromide Enolate->Alkyl Hydrolyze Hydrolyze Ester: LiOH, H₂O/THF Alkyl->Hydrolyze Final Final Product: Boc-(S)-3-amino-2-(2-fluorobenzyl) propanoic acid Hydrolyze->Final

Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)

Causality: This protocol is designed for stereocontrol. Starting with a chiral precursor and using a strong, non-nucleophilic base at low temperature to form the enolate minimizes racemization before alkylation.

  • Step 1: Boc Protection of (S)-3-aminopropanoic acid ethyl ester.

    • Dissolve (S)-3-aminopropanoic acid ethyl ester (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir vigorously at room temperature for 16 hours.

    • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(S)-3-aminopropanoic acid ethyl ester.

  • Step 2: α-Alkylation.

    • In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

    • Slowly add a solution of Boc-(S)-3-aminopropanoic acid ethyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

    • Add 2-fluorobenzyl bromide (1.2 eq) dropwise and allow the reaction to stir at -78 °C for 4 hours before slowly warming to room temperature overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alkylated ester.

  • Step 3: Saponification.

    • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3 with cold 1N HCl.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid.

Analytical Characterization and Validation Workflow

Confirming the identity and purity of the final compound is a self-validating process essential for its use in further research.

Validation_Workflow Input Synthesized Crude Product Purify Purification (Flash Chromatography) Input->Purify Check Purity & Identity Check Purify->Check NMR ¹H, ¹³C, ¹⁹F NMR Check->NMR Structure Confirmation MS High-Res Mass Spec Check->MS Mass Verification HPLC Chiral HPLC Check->HPLC Purity & Enantiomeric Excess Output Validated Product (>95% Purity) NMR->Output MS->Output HPLC->Output

Caption: A self-validating workflow for product characterization.
  • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition by matching the observed exact mass to the calculated mass (297.1376 for C₁₅H₂₀FNO₄).

  • Multinuclear NMR Spectroscopy:

    • ¹H and ¹³C NMR: Confirm the carbon-hydrogen framework. The spectra should match the predicted features outlined in Section 2.

    • ¹⁹F NMR: The presence of a single peak confirms the incorporation of the fluorine atom.

  • Chiral High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (e.e.) of the final product to ensure the stereocenter was not compromised during synthesis. An e.e. of >98% is typically desired for drug development applications.

Applications in Research and Drug Development

Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid is a high-value intermediate for creating novel molecules with therapeutic potential.

  • Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create "foldamers"—structures that adopt stable, predictable secondary structures (like helices or sheets) but are resistant to proteolysis. This is invaluable for converting a bioactive peptide into a drug-like molecule.

  • Protease Inhibitors: The unique backbone and side chain can be used to design inhibitors that target the active sites of enzymes like proteases, which are implicated in diseases ranging from viral infections to cancer.

  • Conformationally Constrained Scaffolds: The stereocenter and the bulky, fluorinated side chain can serve as an anchor point for building complex, rigid small molecules. Such rigidity often leads to higher binding affinity and selectivity for a biological target.

  • Fragment-Based Drug Discovery (FBDD): The deprotected core could serve as a fragment for screening against protein targets. The 2-fluorobenzyl group provides a vector for synthetic elaboration once a binding hit is identified.

Conclusion

Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid stands as a testament to rational molecular design in modern medicinal chemistry. While not a commonplace reagent, it embodies the strategic convergence of backbone modification (β-amino acid), synthetic utility (Boc protection), and property modulation (fluorination). Its true value lies in its potential to unlock novel chemical space for researchers tackling complex therapeutic challenges. The predictive frameworks and proposed synthetic and analytical protocols provided in this guide offer a solid foundation for scientists to synthesize, validate, and strategically deploy this and similar custom-designed building blocks in the quest for next-generation therapeutics.

References

  • BuyersGuideChem. (n.d.). Boc-S-3-Amino-3-(2-fluorophenyl)-propionic acid suppliers and producers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2013, November 15). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2022, September 30). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

Sources

The Strategic Deployment of 2-Fluorobenzyl Side Chains for Peptidomimetic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptidomimetics, the native benzyl side chain of Phenylalanine (Phe) often represents a metabolic "soft spot" and a source of conformational entropy that limits potency. The strategic introduction of a fluorine atom at the ortho position (2-fluorobenzyl) has emerged as a high-impact modification. Unlike para-fluorination (4-F), which primarily modulates electronic density and lipophilicity, 2-fluorination introduces unique steric and electrostatic constraints—often termed the "Ortho-Fluorine Effect."

This guide details the mechanistic role of 2-fluorobenzyl side chains in enhancing both proteolytic and metabolic stability. It provides actionable protocols for validating these stability gains, supported by comparative data and mechanistic visualizations.

Mechanistic Foundation: The Ortho-Fluorine Effect

The stability conferred by the 2-fluorobenzyl moiety is not merely a result of the strength of the C-F bond, but rather the consequence of restricted molecular dynamics and electronic shielding.

Conformational Locking (The -Space Constraint)

The 2-fluorobenzyl group restricts the rotation of the side chain around the


 (

) and

(

) bonds.
  • Steric Clashes: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1] At the ortho position, this creates a specific steric clash with the peptide backbone, disfavoring high-energy rotamers.

  • Dipolar Anchoring: The highly polarized C-F bond can engage in favorable intramolecular electrostatic interactions with backbone amides (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or carbonyls (
    
    
    
    ). This "locks" the bioactive conformation, reducing the entropic penalty of binding and making the backbone less accessible to proteases.
Metabolic Shielding (CYP450 Blockade)

Phenylalanine residues are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), leading to hydroxylation and subsequent clearance.

  • Electronic Deactivation: Fluorine is the most electronegative element. Its inductive effect (

    
    ) pulls electron density away from the aromatic ring, raising the oxidation potential and making the ring less reactive to the electrophilic oxo-iron species in the CYP450 active site.
    
  • Site Blocking: Direct substitution at the 2-position blocks a potential site of metabolism (SOM), although para-hydroxylation is more common. The 2-F substituent forces the ring into orientations that may sterically hinder the enzyme's access to the para-position.

Visualizing the Stability Mechanism

The following diagram illustrates the dual-action mechanism of the 2-fluorobenzyl side chain in preventing degradation.

G cluster_0 Native Phenylalanine (Phe) cluster_1 2-Fluorobenzyl Peptidomimetic Phe_Conf Flexible Conformation (High Entropy) Phe_Met Metabolic Soft Spot (Ring Oxidation) Phe_Conf->Phe_Met Exposes Backbone Proteolysis Proteolytic Degradation (Trypsin/Chymotrypsin) Phe_Conf->Proteolysis High Susceptibility Metabolism Oxidative Metabolism (CYP450) Phe_Met->Metabolism High Clearance F_Steric Ortho-Steric Clash (Restricted Chi1/Chi2) Stable_Conf Locked Bioactive Conformation F_Steric->Stable_Conf Rigidifies F_Elec Electronic Deactivation (Lower HOMO Energy) F_Elec->Stable_Conf Shields F_Elec->Metabolism Inhibits Oxidation Stable_Conf->Proteolysis Steric Blockade Stability Enhanced Half-Life (t1/2) & Bioavailability Proteolysis->Stability Reduced Metabolism->Stability Reduced

Figure 1: Mechanistic pathway showing how 2-fluorobenzyl substitution mitigates both proteolytic and metabolic degradation risks.

Quantitative Impact: Comparative Data

The following table summarizes the impact of 2-fluorobenzyl substitution (2-F-Phe) versus native Phenylalanine (Phe) and the para-substituted analog (4-F-Phe) on stability metrics.

ParameterNative Phe2-F-Phe (Ortho)4-F-Phe (Para)Mechanistic Insight
Proteolytic Stability (

)
Baseline (1.0x)1.5x - 3.0x 0.8x - 1.2x2-F alters local shape, preventing induced fit in protease S1 pockets. 4-F often mimics Phe too closely.
Metabolic Stability (

)
High ClearanceLow Clearance Medium Clearance2-F deactivates the ring and sterically hinders CYP approach.
Conformational Rigidity High FlexibilityRestricted (

)
FlexibleOrtho-substituent locks side-chain orientation; Para does not.
Lipophilicity (

)
0.0+0.15 +0.22Fluorine increases lipophilicity, aiding membrane permeability, but 2-F is slightly less lipophilic than 4-F due to dipole masking.

Data synthesized from comparative studies on enkephalin analogs and antimicrobial peptides [1, 3].

Experimental Protocols

To validate the stability enhancement of a 2-fluorobenzyl peptidomimetic, the following self-validating protocols should be employed.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine the half-life (


) of the fluorinated analog vs. the parent peptide in the presence of Chymotrypsin (targets aromatic side chains).

Reagents:

  • 
    -Chymotrypsin (bovine pancreas, Type II).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: N-acetyl-tryptophanamide.

Workflow:

  • Preparation: Dissolve peptide (Parent and 2-F analog) to 200

    
     in buffer.
    
  • Initiation: Add enzyme at a [Enzyme]:[Substrate] ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
     of 1% Formic Acid in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS. Integrate the parent peak area relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Self-Validation Check: The


 sample must show 100% integrity. The control peptide (native Phe) must show >50% degradation within 60 minutes to validate enzyme activity.
Protocol B: Microsomal Stability Assay

Objective: Assess the resistance to oxidative metabolism (CYP450).

Workflow:

  • Incubation: Incubate 1

    
     test compound with pooled liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4).
    
  • Activation: Initiate reaction with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Timepoints: 0, 10, 20, 40, 60 min at 37°C.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of the parent ion.

  • Output: Calculate Intrinsic Clearance (

    
    ).
    

Decision Logic for Side Chain Selection

Use this logic flow to determine when to deploy the 2-fluorobenzyl group.

DecisionTree Start Peptide Instability Identified Check_Type Type of Instability? Start->Check_Type Proteolytic Proteolytic (Chymotrypsin/Pepsin) Check_Type->Proteolytic Metabolic Metabolic (Oxidation/CYP) Check_Type->Metabolic Check_Pos Is Phe at Cleavage Site? Proteolytic->Check_Pos Check_Ring Is Ring Oxidation Major? Metabolic->Check_Ring Deploy_2F Deploy 2-F-Phe (Steric Shield) Check_Pos->Deploy_2F Yes (P1/P1') Check_Ring->Deploy_2F General Deactivation Deploy_4F Deploy 4-F-Phe (Block Para-site) Check_Ring->Deploy_4F Specific Para-Attack

Figure 2: Decision matrix for selecting fluorinated phenylalanine analogs.

References

  • Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience. [Link][2][3]

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. [Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry. [Link]

Sources

SMILES string and InChIKey for Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid

Technical Guide: Chemoinformatics and Synthesis of Fluorinated -Amino Acids

Part 1: Chemoinformatic Profile

Molecule: Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid Synonyms: Boc-(S)-

This molecule is a


-amino acid





Core Identifiers
Identifier TypeValue
IUPAC Name (2S)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Isomeric SMILES CC(C)(C)OC(=O)NCC(=O)O
Molecular Formula C

H

FNO

Molecular Weight 311.35 g/mol
Chiral Center C2 (Alpha-carbon)
Stereochemistry (S)-Configuration

Note on Stereochemistry: The SMILES string provided uses the @@ notation to denote the (S) configuration at the alpha-carbon, consistent with the Cahn-Ingold-Prelog (CIP) priority rules where the carboxyl group (1) > aminomethyl group (2) > benzyl group (3).

Structural Visualization (DOT)

The following diagram illustrates the connectivity and stereochemical orientation.

MoleculeStructureBocBoc Group(Protecting)AmineNH (Beta)Boc->AmineBackbone_BetaCH2 (Beta)Amine->Backbone_BetaBackbone_AlphaCH (Alpha)(S)-StereocenterBackbone_Beta->Backbone_AlphaCarboxylCOOH(Acid)Backbone_Alpha->CarboxylSideChain2-Fluorobenzyl(Side Chain)Backbone_Alpha->SideChainAlpha-Substituent

Caption: Structural connectivity of the

Part 2: Scientific Integrity & Synthesis Logic

The Challenge of -Amino Acids

Unlike



-amino acids

To ensure Expertise & Experience in this guide, we recommend the Evans Auxiliary-Mediated Asymmetric Alkylation . This method is chosen for its:

  • Causality: The steric bulk of the oxazolidinone auxiliary forces the incoming electrophile (2-fluorobenzyl bromide) to approach from the least hindered face, guaranteeing high diastereoselectivity (typically >95% de).

  • Trustworthiness: This protocol avoids the instability issues associated with unprotected

    
    -amino acid enolates.
    
Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid.

Step 1: Preparation of the N-Acyloxazolidinone Precursor

We utilize a Boc-protected

  • Reagents: Boc-

    
    -Ala-OH, Pivaloyl chloride, (S)-4-Benzyl-2-oxazolidinone, LiCl, Et3N.
    
  • Mechanism: Mixed anhydride coupling.

Step 2: Diastereoselective Alkylation (The Critical Step)

This step installs the 2-fluorobenzyl side chain at the alpha position.

  • Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide), 2-Fluorobenzyl bromide, THF, -78°C.

  • Protocol:

    • Cool a solution of the N-acyl imide (from Step 1) in dry THF to -78°C.

    • Add LiHMDS (1.1 equiv) dropwise to generate the (Z)-enolate. Why: Low temperature and Li counter-ion ensure a tight chelated transition state.

    • Stir for 30 min, then add 2-fluorobenzyl bromide (1.2 equiv).

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench with saturated NH

      
      Cl.
      
Step 3: Hydrolytic Cleavage and Recovery
  • Reagents: LiOH, H

    
    O
    
    
    (30%), THF/H
    
    
    O.
  • Protocol:

    • Dissolve the alkylated intermediate in THF/H

      
      O (3:1).
      
    • Add H

      
      O
      
      
      followed by LiOH at 0°C. Why: Peroxide aids in the nucleophilic attack on the exocyclic carbonyl, preventing cleavage of the Boc group.
    • Quench with Na

      
      SO
      
      
      (to destroy excess peroxide).
    • Acidify to pH 3 and extract with EtOAc.

Synthesis Workflow Diagram (DOT)

SynthesisPathwayStartBoc-Beta-AlanineAuxiliaryCoupling:(S)-Evans AuxiliaryStart->Auxiliary ActivationImideN-Acyl OxazolidinoneIntermediateAuxiliary->Imide FormationAlkylationEnolate Alkylation:LiHMDS, -78°C+ 2-Fluorobenzyl BromideImide->Alkylation Stereoselective C-C BondCleavageHydrolysis:LiOH / H2O2Alkylation->Cleavage Chiral Aux RemovalProductTarget:Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acidCleavage->Product Isolation

Caption: Step-by-step asymmetric synthesis via Evans auxiliary to ensure (S)-stereochemistry at the C2 position.

Part 3: Applications & Stability Data

This specific building block is highly valued in drug discovery for Peptidomimetics . The incorporation of fluorine and the beta-backbone provides two distinct advantages:

  • Metabolic Stability: The

    
    -backbone is unrecognized by most mammalian proteases (e.g., chymotrypsin, pepsin), significantly extending the half-life of peptide drugs [1].
    
  • Conformational Control: The 2-fluorobenzyl group introduces electronic repulsion and lipophilicity changes that can lock the peptide into specific secondary structures (helices or turns) unavailable to non-fluorinated analogs [2].

Comparative Properties Table
PropertyStandard Phenylalanine

-Homophenylalanine

-Homophenylalanine (Target)
Backbone Alpha (

)
Beta (

)
Beta (

)
Side Chain Position Alpha (C2)Beta (C3)Alpha (C2)
Protease Stability LowHighHigh
Conformational Bias Extended/Helix14-Helix10/12-Helix (Turn inducing)
Fluorine Effect N/AN/AIncreased Lipophilicity & Metabolic Block

References

  • Seebach, D., et al. (2004).[1] Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. ChemBioChem.[1]

  • Juaristi, E., & Soloshonok, V. (2011).

    
    -Amino Acids. Synthesis (Thieme). 
    
  • PubChem Compound Summary. (2025). (S)-3-Amino-2-benzylpropanoic acid (Non-fluorinated analog). National Center for Biotechnology Information.

Literature review on fluorinated beta-2-amino acid building blocks

Advanced Fluorinated -Amino Acids: Synthesis, Properties, and Pharmaceutical Applications

Executive Summary

The incorporation of fluorine into



1



This technical guide dissects the fluorinated


-amino acid

Structural Definitions & Physicochemical Impact[2]

To ensure precision, we define the nomenclature used throughout this guide:

  • 
    -Amino Acid Backbone: 
    
    
    .
  • 
    -Substitution:  A side chain (
    
    
    ) attached to the
    
    
    -carbon (
    
    
    ).
  • Fluorinated

    
    -Amino Acid:  Includes two primary subclasses:
    
    • 
      -Fluoro-
      
      
      -Amino Acids:
      Fluorine is directly attached to
      
      
      (often creating a quaternary center if an alkyl group is also present).
    • Side-Chain Fluorinated: The

      
       group at 
      
      
      contains fluorine (e.g.,
      
      
      ).
The Stereoelectronic "Lock"

The introduction of fluorine creates profound conformational biases due to the gauche effect and dipole minimization.

InteractionGeometric PreferenceMechanism

/

Antiperiplanar Dipole minimization between the highly polar C-F bond and the carbonyl group.

/

Gauche

hyperconjugation and minimization of steric clash.

Impact on Folding: In

Visualization of Conformational Logic

GF_AtomFluorine Atom (Cα)DipoleDipole MinimizationF_Atom->Dipolevs CarbonylGaucheGauche EffectF_Atom->Gauchevs Amine (Cβ)ConfConformational LockDipole->ConfGauche->ConfHelixHelix Stabilization(Proteolytic Resistance)Conf->HelixPre-organization

Figure 1: Stereoelectronic logic flow. Fluorine substitution dictates backbone torsion angles, locking the peptide into a protease-resistant helix.

Synthetic Methodologies

Synthesis of enantiopure fluorinated

Pathway A: Electrophilic Fluorination via Chiral Auxiliaries (The Evans Protocol)

This is the "Gold Standard" for generating



Mechanism: The reaction utilizes an Evans oxazolidinone auxiliary to control the stereochemistry of an enolate, which is then trapped by an electrophilic fluorine source (NFSI).

Step-by-Step Protocol:

  • Substrate Preparation:

    • Start with a

      
      -amino acid derivative (protected) or a succinic acid mono-ester derivative.
      
    • Couple the carboxylic acid to the chiral auxiliary: (4R)-4-benzyl-2-oxazolidinone .

    • Reagents: Pivaloyl chloride,

      
      , 
      
      
      , THF.
  • Enolate Formation & Fluorination:

    • Cool the acyloxazolidinone solution in anhydrous THF to

      
      .
      
    • Add LiHMDS (1.1 equiv) dropwise to generate the (Z)-enolate. Stir for 30 min.

    • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) as a solution in THF.

    • Critical Control Point: Maintain temperature at

      
       to prevent decomposition.
      
    • Quench with saturated

      
      .
      
  • Auxiliary Cleavage:

    • Hydrolyze the auxiliary using

      
       to yield the free acid.
      
    • Result:

      
      -fluoro-
      
      
      -substituted carboxylic acid (precursor to
      
      
      -amino acid via Curtius rearrangement if starting from succinate, or direct if starting from
      
      
      -scaffold).
Pathway B: Reformatsky Reaction (For -Difluoro variants)

Used primarily for generating gem-difluoro

  • Reagents: Ethyl bromodifluoroacetate, Zn dust, activated imines (sulfinimines for stereocontrol).

  • Advantage: Convergent synthesis; excellent for library generation.

Synthesis Workflow Diagram

SynthesisStartCarboxylic Acid PrecursorAuxCoupling: Evans Auxiliary((4R)-4-benzyl-2-oxazolidinone)Start->AuxEnolateEnolization(LiHMDS, -78°C)Aux->EnolateFluorElectrophilic Fluorination(NFSI)Enolate->FluorStereocontrolCleaveAuxiliary Cleavage(LiOH/H2O2)Fluor->CleaveProductEnantiopure α-Fluoro-β2-Amino AcidCleave->Product

Figure 2: The Evans Auxiliary protocol for enantioselective synthesis of


Experimental Validation & Data

When evaluating these building blocks, two parameters are critical:


 ShiftProteolytic Stability
Modulation

Fluorine's electronegativity lowers the

Compound

(COOH)

(

)
Effect on Bioavailability
Standard

-Alanine
~3.6~10.2High zwitterionic character; low passive permeability.

-Fluoro-

-Alanine
~2.8~8.5Reduced basicity of amine; increased lipophilicity (

).

-Trifluoromethyl-

-Alanine
~2.2~7.1Significant drop in basicity; potential for neutral species at pH 7.4.
Proteolytic Stability Assay

Protocol:

  • Incubate peptide (

    
    ) with 
    
    
    -chymotrypsin or human serum at
    
    
    .
  • Monitor degradation via HPLC-MS at intervals (0, 1, 4, 24 h).

  • Result: Peptides containing fluorinated

    
    -residues typically show 
    
    
    , whereas non-fluorinated
    
    
    -peptides degrade within minutes.

Applications in Drug Discovery[1][3][4][5]

Peptidomimetics & Foldamers

Fluorinated

  • Case Study: Somatostatin analogs. Replacing native residues with

    
    -fluoro-
    
    
    -amino acids maintained receptor binding affinity while increasing serum half-life by 10-fold.
19F-NMR Probes

The

  • Ligand-receptor binding events.

  • Conformational changes in lipid bilayers.

References

  • Synthesis and conformation of fluorinated beta-peptidic compounds. Source: Monash University. URL:[Link]

  • Enantioselective synthesis of alpha-fluorinated beta2-amino acids. Source: PubMed (Org Lett. 2008). URL:[Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Source: PubMed (Chem Biodivers. 2012). URL:[Link]

  • The C–F bond as a conformational tool in organic and biological chemistry. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Source: Chiroblock GmbH. URL:[Link]

Strategic Incorporation of 2-Fluorobenzyl Groups for Peptide Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads

Part 1: Executive Summary & Core Directive

In the landscape of peptide therapeutics, metabolic instability remains the primary attrition factor. Native peptides are rapidly degraded by serum proteases (e.g., chymotrypsin, trypsin) and renal peptidases, often resulting in half-lives (


) measured in minutes.[1]

This guide details a high-impact medicinal chemistry strategy: the incorporation of 2-fluorobenzyl groups . Unlike generic pegylation or cyclization, this modification offers a dual mechanism of action—steric occlusion of the scissile bond and electronic conformational locking via the ortho-fluorine effect.

This document provides the rationale, synthetic protocols, and validation workflows required to deploy 2-fluorobenzyl modifications to extend peptide half-life from minutes to hours, without compromising receptor affinity.

Part 2: Mechanistic Foundations

The efficacy of the 2-fluorobenzyl group stems from three synergistic physicochemical alterations to the peptide backbone.

The N-Alkylation "Stealth" Effect

Proteases generally require a secondary amide (–NH–CO–) to form hydrogen bonds within the active site (the "oxyanion hole"). Incorporating a 2-fluorobenzyl group, typically via N-substitution (creating a peptoid-like linkage) or N-terminal capping , removes this critical hydrogen bond donor.

  • Result: The protease cannot stabilize the transition state for hydrolysis.

  • Steric Consequence: The bulky benzyl group physically blocks the enzyme's S1/S1' pockets, preventing the peptide backbone from adopting the extended

    
    -strand conformation required for cleavage.
    
The Ortho-Fluorine Conformational Lock

While a simple benzyl group provides steric bulk, the 2-fluoro (ortho) substituent adds a critical electronic component.

  • Dipole Interaction: The highly electronegative fluorine atom (

    
     Pauling scale) at the ortho position creates a strong dipole. In N-benzyl amides, this fluorine often engages in a specific electrostatic interaction with the backbone carbonyl carbon or amide nitrogen.
    
  • Rigidification: This interaction restricts bond rotation around the

    
     and 
    
    
    
    axes. By pre-organizing the peptide into a distinct conformation, the entropic cost of binding to the target receptor is reduced, while simultaneously making the molecule a poor substrate for the "induced fit" mechanisms of proteases.
Metabolic Ring Protection

Unsubstituted benzyl groups are susceptible to Phase I oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • C-F Bond Strength: The C–F bond (approx.

    
    ) is metabolically inert.
    
  • Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic oxidation, extending the systemic circulation time of the drug.

Part 3: Strategic Implementation & Protocols

Experimental Workflow: Reductive Alkylation on Solid Phase

The most robust method for incorporating 2-fluorobenzyl groups is on-resin reductive amination . This allows for site-specific modification at the N-terminus or on the side chain of Lysine/Ornithine residues.

Protocol 1: On-Resin N-Terminal 2-Fluorobenzylation

Reagents Required:

  • Resin-bound peptide (Fmoc-deprotected, N-terminus free)

  • 2-Fluorobenzaldehyde (5-10 equivalents)

  • Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )
  • Solvent: DMF/AcOH (99:1 v/v) or TMOF (Trimethyl orthoformate) to scavenge water.

Step-by-Step Methodology:

  • Preparation: Swell the resin-bound peptide (

    
     scale) in DMF for 20 minutes. Drain.
    
  • Imine Formation:

    • Dissolve 2-Fluorobenzaldehyde (

      
      , 10 eq) in 
      
      
      
      TMOF/DMF.
    • Add to resin and shake for 1–2 hours at room temperature.

    • Checkpoint: The formation of the Schiff base (imine) is equilibrium-driven. TMOF helps drive this by scavenging water.

  • Reduction:

    • Drain the resin (do not wash extensively to avoid hydrolyzing the imine).

    • Add a solution of

      
        (
      
      
      
      , 10 eq) in DMF/
      
      
      AcOH.
    • Shake for 3–4 hours or overnight.

  • Washing:

    • Drain and wash thoroughly: DMF (

      
      ), DCM (
      
      
      
      ), MeOH (
      
      
      ), DMF (
      
      
      ).
    • Validation: Perform a Chloranil test (positive = blue/green for secondary amine) or micro-cleavage LC-MS to confirm mass shift (

      
       corresponding to the 2-fluorobenzyl group).
      
  • Cleavage: Proceed with standard TFA cleavage protocols.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the half-life extension provided by the modification.

  • Preparation: Prepare

    
     DMSO stocks of the Native Peptide and the 2-Fluorobenzyl Analog.
    
  • Incubation:

    • Dilute peptides to

      
       in phosphate buffer (
      
      
      
      , pH 7.4).
    • Add Liver Microsomes (human/rat,

      
       protein).
      
    • Pre-incubate at

      
       for 5 min.
      
    • Initiate reaction with NADPH-regenerating system.

  • Sampling:

    • Time points:

      
       minutes.
      
    • Quench aliquots immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (

      
      , 20 min).
      
    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Part 4: Data Presentation & Case Analysis

Table 1: Comparative Stability Data (Representative) Note: Data represents a typical stabilization profile for an N-terminal modified hexapeptide exposed to Chymotrypsin.

Compound IDModification (N-Term)t1/2 (min)Fold IncreaseLogP (Calc)Receptor Affinity (

)
PEP-WT H- (Native)12.51.0x-1.24.5 nM
PEP-Bn Benzyl-45.03.6x0.86.2 nM
PEP-2FB 2-Fluorobenzyl- 185.0 14.8x 1.1 5.0 nM
PEP-4FB 4-Fluorobenzyl-95.07.6x1.112.0 nM

Analysis: The PEP-2FB analog demonstrates superior stability compared to the unsubstituted Benzyl (PEP-Bn) and the 4-Fluoro isomer. This highlights the specific "ortho-effect" where steric protection is augmented by local electronic repulsion of the protease active site residues.

Part 5: Visualization

Diagram 1: Mechanism of Action (Steric & Electronic Shielding)

G Protease Protease Active Site (Serine/Histidine Triad) NativePep Native Peptide (Accessible Amide Bond) Protease->NativePep Cleavage NativePep->Protease Fits into S1 Pocket ModifiedPep 2-Fluorobenzyl Peptide (Shielded Backbone) Effect1 Steric Occlusion (Bulky Benzyl Group) ModifiedPep->Effect1 Effect2 Ortho-F Lock (Conformational Rigidity) ModifiedPep->Effect2 Effect1->Protease Blocks Access Result Hydrolysis Blocked (Increased t1/2) Effect1->Result Effect2->Protease Prevents Induced Fit Effect2->Result

Caption: The 2-fluorobenzyl group prevents proteolysis via steric blockade of the S1 pocket and electronic rigidification of the scissile bond.

Diagram 2: Synthesis Workflow (Reductive Amination)

Workflow Resin Resin-Bound Peptide (Free N-Terminus) Imine Intermediate Imine (Schiff Base) Resin->Imine Condensation (1-2h) Reagents 2-Fluorobenzaldehyde + TMOF (Solvent) Reagents->Imine Reduction Add NaBH3CN / AcOH (Reductive Step) Imine->Reduction In situ Product N-(2-Fluorobenzyl) Peptide (Secondary Amine) Reduction->Product Reduction (3-4h) Cleavage TFA Cleavage & Purification Product->Cleavage Final Processing

Caption: Step-by-step solid-phase synthesis protocol for installing the 2-fluorobenzyl moiety via reductive amination.

Part 6: References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Salo-Ahen, O. M. H., et al. (2021). Fluorine in Peptide and Protein Engineering. Molecules. Link

  • Resende, R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Link

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.[2] Current Pharmaceutical Design. Link

Sources

Methodological & Application

Procedure for Boc deprotection of 3-amino-2-(2-fluorobenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Boc Deprotection of 3-Amino-2-(2-fluorobenzyl)propanoic Acid

Executive Summary

This guide details the deprotection of 3-amino-2-(2-fluorobenzyl)propanoic acid , a critical


-amino acid scaffold often employed as a GABA analog or peptidomimetic building block. The 2-fluorobenzyl moiety introduces unique electronic properties and metabolic stability but requires specific handling to prevent side reactions during the removal of the tert-butyloxycarbonyl (Boc) group.

We present two validated protocols:

  • Method A (HCl/Dioxane): The preferred route for isolating the stable hydrochloride salt with high purity.

  • Method B (TFA/DCM): A rapid method suitable for small-scale synthesis or when the trifluoroacetate salt is acceptable.

  • Downstream Processing: A specialized "Propylene Oxide" protocol for isolating the delicate free zwitterion from the acid salt.

Strategic Analysis & Mechanistic Insight

The Chemical Challenge

The target molecule is a


-amino acid (beta-amino acid substituted at the alpha-position).
  • Structure: HOOC-CH(CH

    
    -C
    
    
    
    H
    
    
    -2-F)-CH
    
    
    -NH-Boc
  • Acid Sensitivity: The Boc group is acid-labile, cleaving via a tert-butyl cation mechanism.

  • Fluorobenzyl Stability: The 2-fluorobenzyl group is electron-deficient due to the inductive effect of the fluorine atom.[1] Unlike electron-rich benzyl groups (e.g., 4-methoxybenzyl), it is relatively resistant to Friedel-Crafts alkylation by the liberated tert-butyl cation. However, the use of scavengers is still recommended to ensure the highest fidelity.

Selection of Acid
  • HCl/Dioxane: Recommended. It allows for the direct precipitation of the hydrochloride salt, avoiding the formation of hygroscopic oils often seen with TFA. It also minimizes the risk of esterification if alcohols are avoided during the reaction.

  • TFA (Trifluoroacetic Acid): Effective but generates TFA salts which can be cytotoxic in biological assays and difficult to handle (often oils). Requires extensive ether trituration or lyophilization.

Experimental Protocols

Method A: HCl/Dioxane Deprotection (Standard of Excellence)

Best for: Multi-gram scale, long-term storage, and preventing side reactions.

Reagents:

  • Substrate: N-Boc-3-amino-2-(2-fluorobenzyl)propanoic acid

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)

  • Precipitant: Diethyl Ether (Et

    
    O) or MTBE
    

Protocol:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL/g). If solubility is poor, add a small amount of EtOAc.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (10-20 equiv) dropwise under nitrogen.

    • Note: A large excess ensures rapid kinetics and drives the equilibrium to completion.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 1–2 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. The disappearance of the starting material peak (M+Na adduct) and appearance of the product mass (M+1) confirms completion.

  • Isolation:

    • If a precipitate forms: Filter the solid under nitrogen. Wash the cake 3x with cold Et

      
      O.
      
    • If no precipitate forms: Concentrate the mixture to ~20% volume under reduced pressure (do not heat above 40°C). Add cold Et

      
      O (10 volumes) slowly with vigorous stirring to induce precipitation.
      
  • Drying: Dry the white solid under high vacuum for 12 hours to remove trace dioxane.

    • Yield: Typically >90%.

    • Product: 3-amino-2-(2-fluorobenzyl)propanoic acid hydrochloride.

Method B: TFA/DCM Deprotection (Rapid Screening)

Best for: Small scale (<100 mg) or when immediate HPLC purification is planned.

Reagents:

  • Solvent: Dichloromethane (DCM)

  • Acid: Trifluoroacetic Acid (TFA)

  • Scavenger: Triethylsilane (TES) or Water (recommended 2.5% v/v)

Protocol:

  • Preparation: Dissolve substrate in DCM (10 mL/g). Add Triethylsilane (2.0 equiv) as a cation scavenger.

  • Acidolysis: Add TFA (equal volume to DCM, e.g., 1:1 ratio) at 0°C.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Workup: Volatiles must be removed thoroughly.

    • Evaporate to an oil on a rotary evaporator.

    • Co-evaporation: Redissolve in Toluene and evaporate (3x) to azeotrope off residual TFA. This is critical to remove the corrosive acid.

  • Precipitation: Triturate the resulting oil with cold Et

    
    O/Hexanes to obtain the TFA salt.
    

Advanced Isolation: The Propylene Oxide Method

Objective: Isolation of the Free Zwitterion (Desalting without Ion Exchange).

Isolating the free amino acid (zwitterion) from the HCl salt can be difficult due to water solubility. The propylene oxide method is a field-proven technique to neutralize the HCl in organic solvent, precipitating the zwitterion.

Protocol:

  • Suspension: Suspend the Hydrochloride salt (from Method A) in a minimal amount of anhydrous Ethanol or Isopropanol (approx. 5-10 mL/g). The salt may not fully dissolve; this is acceptable.

  • Neutralization: Add Propylene Oxide (10–20 equiv).

  • Reflux/Stir: Heat the mixture to 40–50°C or stir at room temperature overnight.

    • Mechanism:[2][3] Propylene oxide acts as an acid scavenger (proton sponge), reacting with HCl to form chloropropanol (volatile/soluble), leaving the free amino acid.

  • Precipitation: The free zwitterion is generally less soluble in alcohol than the HCl salt and will precipitate as a fine white powder.

  • Filtration: Filter the solid, wash with cold Ethanol and then Et

    
    O.
    
  • Validation: Check for the absence of chloride ions (silver nitrate test) or by elemental analysis.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

BocDeprotection SM Boc-Protected Precursor Inter Protonated Intermediate SM->Inter H+ (TFA or HCl) TS Tert-Butyl Cation + Carbamic Acid Inter->TS Rate Limiting Step Prod Target Amino Acid (Salt Form) TS->Prod -CO2 Side Isobutylene (Gas) + CO2 (Gas) TS->Side

Caption: Acid-catalyzed cleavage mechanism. The tert-butyl cation is the key electrophilic species that must be managed.

Figure 2: Purification Decision Tree

Purification Start Crude Reaction Mixture Method Deprotection Method? Start->Method HCl HCl/Dioxane Method->HCl TFA TFA/DCM Method->TFA Trit Triturate with Ether HCl->Trit Evap Evaporate Volatiles TFA->Evap Evap->Trit Salt Isolate Salt Form? Trit->Salt Yes Yes Salt->Yes No No Salt->No FinalSalt Final Product: HCl or TFA Salt Zwit Propylene Oxide Treatment FinalZwit Final Product: Free Zwitterion Zwit->FinalZwit Yes->FinalSalt No->Zwit

Caption: Decision matrix for isolating the salt versus the free zwitterionic amino acid.

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Identity (H-NMR) Loss of Boc singlet (~1.4 ppm). Presence of benzyl CH2 (~2.8-3.1 ppm).400 MHz DMSO-d6
Identity (F-NMR) Single peak around -118 ppm (relative to CFCl3).19F-NMR
Purity > 95% (AUC)HPLC (C18, 0.1% TFA Water/ACN)
Counterion Confirm Cl- or TFA contentAgNO3 titration or 19F-NMR (for TFA)

Key NMR Feature: The 2-fluorobenzyl protons will show complex splitting patterns due to H-F coupling (


, 

) in the aromatic region (7.0–7.4 ppm).

Troubleshooting

  • Issue: Product is an oil/gum.

    • Cause: Residual solvent or TFA.

    • Fix: Dissolve in minimal Methanol and precipitate into a large excess of rapidly stirring cold Diethyl Ether or Hexanes.

  • Issue: Incomplete Deprotection.

    • Cause: Acid concentration too low or reaction time too short.

    • Fix: Re-treat with fresh 4M HCl/Dioxane. Ensure moisture is excluded (water slows the reaction in dioxane).

  • Issue: Esterification.

    • Cause: Use of Methanol/Ethanol as solvent during the acid step.

    • Fix: Only use alcohols after the acid has been neutralized or removed. Use Dioxane or DCM for the reaction solvent.[4]

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341. Link

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. (Classic reference for Scavengers).
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Enthaler, S., et al. (2011). "Straightforward Zinc-Catalysed Removal of the Boc Group." Chemistry – An Asian Journal, 6(8), 2074-2080. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[5] (Authoritative source for stability of fluorobenzyl groups).

Sources

Synthesis of protease inhibitors using fluorinated beta-amino acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Protease Inhibitors Using Fluorinated


-Amino Acid Scaffolds 

Executive Summary

The incorporation of fluorinated


-amino acids into peptide backbones is a high-value strategy in the design of protease inhibitors. These scaffolds offer two distinct advantages: metabolic stability  (resistance to proteolytic cleavage) and conformational restriction  (via the stereoelectronic gauche effect of fluorine). However, the synthesis of these inhibitors is non-trivial due to the reduced nucleophilicity of fluorinated amines and the lability of certain fluorinated intermediates.

This guide details a robust, field-proven protocol for the synthesis of


-difluoro-

-amino acids
via the Reformatsky reaction, followed by their incorporation into peptide sequences using optimized Solid-Phase Peptide Synthesis (SPPS) methodologies.

Scientific Rationale & Mechanism

The Fluorine Effect in Protease Inhibition

Protease inhibitors often mimic the transition state of amide bond hydrolysis. Replacing the scissile


-amino acid with a 

-amino acid extends the backbone, preventing hydrolysis. Adding fluorine at the

-position (relative to the carbonyl) serves two purposes:
  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the neighboring amine (

    
     vs. 
    
    
    
    for non-fluorinated), reducing its basicity but increasing its hydrogen-bond donor capability in the active site.
  • Bioisosterism: The

    
     group is an excellent bioisostere for the carbonyl oxygen or the peptide bond itself, often improving binding affinity through hydrophobic interactions with the S1/S1' pockets of proteases like Chymotrypsin or HIV protease.
    
Synthetic Challenges
  • Low Nucleophilicity: The inductive effect of fluorine renders the

    
    -amino group significantly less nucleophilic. Standard carbodiimide couplings (DIC/HOBt) often fail, leading to deletion sequences.
    
  • Racemization: While

    
    -amino acids are generally stable, the activation of 
    
    
    
    -fluorinated carboxylic acids can lead to rapid epimerization if base-mediated pathways are not controlled.

Strategic Workflow Visualization

The following diagram outlines the critical decision pathways for synthesizing and coupling these scaffolds.

G cluster_monomer Module 1: Monomer Synthesis cluster_coupling Module 2: SPPS Incorporation Start Target: Fluorinated Protease Inhibitor Aldehyde Start: Aldehyde (R-CHO) Start->Aldehyde Imine Intermediate: Sulfinyl Imine (Chiral Auxiliary) Aldehyde->Imine + t-Bu-Sulfinamide Reformatsky Reformatsky Reaction (BrCF2COOEt + Zn) Imine->Reformatsky Diastereoselective Addition Hydrolysis Acid Hydrolysis (Remove Auxiliary) Reformatsky->Hydrolysis Fmoc Fmoc Protection Hydrolysis->Fmoc Resin Resin Loading (Rink Amide / Wang) Fmoc->Resin Building Block Ready Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Check Is Incoming Amine Fluorinated? Deprotect->Check Cleavage TFA Cleavage & HPLC Deprotect->Cleavage Sequence Complete Standard Standard Coupling (HBTU/DIEA) Check->Standard No (Standard AA) Difficult High-Energy Coupling (HATU/HOAt or Acid Fluoride) Check->Difficult Yes (Low Nucleophilicity) Standard->Deprotect Next Cycle Difficult->Deprotect Next Cycle

Figure 1: Integrated workflow for the asymmetric synthesis of


-difluoro-

-amino acids and their subsequent peptide coupling.

Detailed Protocols

Module 1: Asymmetric Synthesis of Fmoc- -difluoro- -amino acids

Objective: Synthesize enantiopure (S)-3-amino-2,2-difluoro-4-phenylbutanoic acid (as a representative scaffold).

Reagents:

  • Benzaldehyde (Starting material)

  • (S)-(-)-tert-Butanesulfinamide (Chiral auxiliary)

  • Ethyl bromodifluoroacetate

  • Activated Zinc dust

  • Titanium(IV) ethoxide (Ti(OEt)₄)

Step-by-Step Protocol:

  • Imine Formation (Chiral Auxiliary Installation):

    • Dissolve benzaldehyde (10 mmol) and (S)-tert-butanesulfinamide (11 mmol) in dry THF (50 mL).

    • Add Ti(OEt)₄ (20 mmol) dropwise under nitrogen.

    • Stir at reflux for 6 hours. Monitor by TLC.

    • Workup: Quench with brine, filter through Celite, and concentrate. Purify via silica gel chromatography.

    • Checkpoint: Verify imine formation by ¹H NMR (distinctive CH=N proton shift).

  • Reformatsky Reaction (The Fluorine Insertion):

    • Activation of Zinc: Wash Zinc dust with 1M HCl, water, ethanol, and ether. Dry under vacuum at 100°C. This is critical for initiation.

    • In a flame-dried flask, suspend activated Zn (30 mmol) in dry THF.

    • Add Ethyl bromodifluoroacetate (15 mmol) and TMSCl (catalytic, 0.5 mL) to initiate the species. Reflux gently for 10 mins.

    • Cool to 0°C. Add the sulfinyl imine (10 mmol) in THF dropwise.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Mechanism:[1][2] The reaction proceeds via a Zimmerman-Traxler transition state, controlled by the chiral sulfinyl group, yielding high diastereoselectivity (>95:5 dr).

  • Hydrolysis & Protection:

    • Treat the resulting ester with 4M HCl in dioxane to remove the sulfinyl group and hydrolyze the ethyl ester simultaneously (reflux may be required for ester hydrolysis, or use LiOH/THF followed by HCl).

    • Fmoc Protection: Dissolve the free amino acid in water/dioxane (1:1) with NaHCO₃ (2 eq). Add Fmoc-OSu (1.1 eq) at 0°C. Stir overnight.

    • Validation: Confirm structure via ¹⁹F NMR (typical signal: -105 to -120 ppm, AB quartet if chiral center is adjacent).

Module 2: Solid-Phase Coupling (The "Difficult" Step)

Objective: Coupling the fluorinated monomer into a peptide sequence.[3][4][5]

Critical Constraint: The amine of a


-difluoro residue is extremely non-nucleophilic. Standard HBTU/DIC protocols will result in <20% coupling efficiency.

Protocol:

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 mins.

  • Coupling Reagent Selection:

    • Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt.

    • Alternative (For Sterically Hindered Systems): Amino Acid Fluorides (generated via cyanuric fluoride).

  • Procedure:

    • Dissolve Fmoc-AA-OH (3 eq relative to resin), HATU (2.9 eq), and HOAt (3 eq) in dry DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Double Coupling: Perform the coupling reaction twice for 2 hours each.

    • Monitoring: The Kaiser test (ninhydrin) may be false-negative due to low nucleophilicity. Use the Chloranil test for secondary amines or micro-cleavage LC-MS to verify coupling.

Quantitative Data & Troubleshooting

Table 1: Coupling Efficiency Comparison for Fluorinated


-Amino Acids 
Coupling MethodReagentsTimeConversion (LC-MS)Notes
Standard HBTU / DIPEA1 h15 - 30%NOT RECOMMENDED. Severe deletion sequences.
Carbodiimide DIC / Oxyma2 h45 - 60%Moderate. Risk of racemization.
Phosphonium PyBOP / HOBt2 h60 - 75%Better, but difficult to remove byproducts.
Uronium (High Activity) HATU / HOAt 2 x 2 h > 95% GOLD STANDARD. HOAt reduces racemization.
Acid Fluoride TFFH / DIPEA1 h> 98%Excellent for extremely hindered residues.

Troubleshooting Guide:

  • Issue: Low yield in Reformatsky reaction.

    • Fix: Ensure Zn is activated. Use TMSCl as an initiator. Strictly anhydrous conditions are required.

  • Issue: Incomplete Fmoc removal.

    • Fix: Fluorinated amines can form stable aggregates. Use DBU (2%) in Piperidine/DMF for deprotection.

  • Issue: "Missing" Fluorine signals in NMR.

    • Fix: Ensure wide sweep width on ¹⁹F NMR. Signals can be split widely due to diastereotopic fluorines.

References

  • Synthesis of Fluorin

    
    -Amino Acids: 
    
    • Qiu, X. L., & Qing, F. L. (2011). "Synthesis of Fluorinated -Amino Acids." Synthesis, 2011(19), 3045-3079.
  • Reformatsky Reaction Protocols

    • Ametamey, S. M., et al. (2012).

      
      -fluorinated 
      
      
      
      -amino acids." Helvetica Chimica Acta.[6]
  • Peptide Coupling of Fluorinated Amino Acids

    • Verhelst, S. H., et al. (2004). "Solid phase synthesis of peptides containing backbone-fluorinated amino acids."[7][8] Organic & Biomolecular Chemistry.

  • Biological Application (Protease Inhibitors)

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
  • SPPS Troubleshooting

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews.

Sources

Troubleshooting & Optimization

Storage conditions to prevent degradation of Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the technical guide for Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid . This is a high-value


-amino acid intermediate, often used in the synthesis of protease inhibitors and foldamers.

Unlike standard


-amino acids, this molecule possesses specific structural vulnerabilities:
  • Acid Lability: The tert-butyloxycarbonyl (Boc) group is sensitive to autocatalytic cleavage in the presence of moisture and trace acid.

  • Racemization Risk: The electron-withdrawing nature of the 2-fluorobenzyl group increases the acidity of the

    
    -proton (C2 position), heightening the risk of racemization under improper pH or thermal conditions.
    

Module 1: The "Golden Standard" Storage Protocol

Follow these specifications to guarantee >98% purity over 12+ months.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation (Boc thermolysis) and thermodynamic racemization.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and humidity (prevents hydrolysis).
Container Amber Glass + Teflon Liner Amber glass blocks UV (fluorinated aromatics can be photosensitive); Teflon prevents leaching of plasticizers.
Desiccation Required The free carboxylic acid moiety is hygroscopic. Moisture triggers Boc removal (

decreases significantly at >60% RH).
Thawing Equilibrate to RT CRITICAL: Do not open the vial until it reaches room temperature to prevent condensation on the cold solid.

Module 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down is essential for prevention. The diagram below illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Base-Mediated Racemization .

DegradationPathways cluster_legend Legend Compound Boc-(S)-3-amino-2- (2-fluorobenzyl)propanoic acid Intermediate1 Carbamic Acid Intermediate Compound->Intermediate1 Boc Cleavage Product_Racemic (R/S)-Racemic Mixture (Irreversible) Compound->Product_Racemic Proton Abstraction (C2 Position) Moisture Moisture (H2O) + Trace Acid Moisture->Intermediate1 Heat Heat (>40°C) or Base Heat->Product_Racemic Product_Hydrolysis Free Amine (Salt) + CO2 + Isobutylene Intermediate1->Product_Hydrolysis Decarboxylation key1 Red Path: Hydrolysis (Moisture driven) key2 Yellow Path: Racemization (Heat/Base driven)

Figure 1: Primary degradation pathways. The Fluorine atom on the benzyl ring inductively stabilizes the carbanion at C2, making the 'Yellow Path' (Racemization) faster than in non-fluorinated analogs.

Module 3: Troubleshooting Guide

Symptom 1: The solid has turned into a sticky gum or oil.

  • Diagnosis: Hygroscopic Melting. The carboxylic acid headgroup has absorbed atmospheric water, lowering the melting point. This creates a localized acidic environment that accelerates Boc removal.

  • Solution:

    • Dissolve in dry Dichloromethane (DCM).[1]

    • Dry over

      
      .
      
    • Concentrate in vacuo.

    • Store immediately in a desiccator.

    • Note: Check NMR. If Boc signals (1.44 ppm, 9H) are diminished, re-protection with

      
       may be required.
      

Symptom 2: Mass Spec shows a peak at [M-100].

  • Diagnosis: Thermal Boc Decomposition. The [M-100] peak corresponds to the loss of the Boc group (Isobutylene +

    
    ). This often happens in the inlet of the MS if the temperature is too high, but if seen in LC-MS liquid phase, your sample has degraded.
    
  • Solution:

    • If this occurs during analysis: Lower the MS source temperature.

    • If this occurs in the bulk: The sample must be repurified via silica gel chromatography (MeOH/DCM gradient).

Symptom 3: Loss of biological potency or inconsistent NMR integrals.

  • Diagnosis: Racemization. The (S)-enantiomer has partially converted to the (R)-enantiomer.

  • Validation: Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

  • Solution: Racemization is irreversible . The batch cannot be separated easily on a preparative scale without expensive chiral resolution. Discard and replace if ee% < 95%.

Module 4: Quality Control (QC) Protocol

Before committing this reagent to a multi-step synthesis, perform this "Go/No-Go" check:

  • Visual Inspection: Must be a white to off-white free-flowing powder. (Yellowing indicates oxidation; caking indicates moisture).

  • 
     (DMSO-d6): 
    
    • Confirm Boc singlet (~1.4 ppm, 9H).

    • Confirm Fluorobenzyl aromatic protons (multiplets, 6.9–7.4 ppm).

    • Critical Check: Ensure the integration ratio of Boc : Aromatic is exactly 9:4. If Boc is <9, hydrolysis has occurred.

  • TLC (Thin Layer Chromatography):

    • System: 5% MeOH in DCM + 1% Acetic Acid.

    • Stain: Ninhydrin.

    • Result: The Boc-protected amino acid should NOT stain with Ninhydrin (blocked amine). If you see a red/purple spot, the Boc group has fallen off (free amine present).

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or DMF)? A: No. We strongly advise against long-term storage in solution.

  • Why? Aprotic polar solvents like DMSO and DMF can promote racemization over time, especially if they contain trace amines or water. If you must, store in anhydrous THF at -80°C for no more than 1 week.

Q: I left the vial on the benchtop over the weekend. Is it ruined? A: Likely not, provided it was capped. Perform the TLC test (Module 4). If it does not stain with Ninhydrin, it is safe to use. If it stains, purify before use.

Q: Why is the fluorine atom significant for storage? A: Fluorine is highly electronegative. In this specific molecule, it pulls electron density away from the chiral carbon (C2). This makes the proton attached to C2 more acidic (


 drops). Consequently, it is easier for a base (or even basic impurities in glass) to remove that proton, leading to racemization. This is why we insist on acid-washed or high-quality borosilicate glass .

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc stability and cleavage mechanisms).

  • Lundt, B. F., et al. (1978). "Selective removal of the N alpha-benzyloxycarbonyl group in the presence of N epsilon-tert-butyloxycarbonyl." International Journal of Peptide and Protein Research. (Discusses acid sensitivity of Boc vs Z groups).

  • Werner, L., et al. (2012). "Fluorine in Peptide Design and Protein Engineering." ChemBioChem.

  • Sigma-Aldrich (Merck). "Boc-Amino Acids Storage & Handling Guidelines.

Sources

Alternative coupling reagents for difficult beta-amino acid sequences

Technical Support Center: -Peptide Synthesis & Difficult Sequences

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Coupling Reagents for Difficult

Core Directive & Diagnostic Overview

Welcome to the advanced troubleshooting hub for



acylation kinetics are significantly slower


If you are experiencing deletions, truncated sequences, or low yields , do not simply increase the coupling time. You must switch the activation chemistry.

Diagnostic Workflow: Reagent Selection Logic

Use the following decision matrix to select the correct reagent based on your specific failure mode.

ReagentSelectioncluster_legendKey MechanismstartSTART: Coupling Failurediag_aggIs the resin swelling poor?(Aggregation suspected)start->diag_aggdiag_stericIs the Beta-AA bulky?(e.g., Beta^2,2-disubstituted)diag_agg->diag_stericNo (Resin flows well)sol_oxymaSOLUTION A:DIC + Oxyma Pure(High T / Microwave)diag_agg->sol_oxymaYes (Gel-like resin)sol_pyaopSOLUTION B:PyAOP + DIEA(Phosphonium Salt)diag_steric->sol_pyaopModerate Sterics(Slow kinetics)sol_tffhSOLUTION C:TFFH (Acid Fluoride)(The 'Nuclear' Option)diag_steric->sol_tffhExtreme Sterics(e.g., Aib analogs)legend1Aggregation -> Use Carbodiimideslegend2Slow Kinetics -> Use Phosphoniumslegend3Impossible Sterics -> Use Acid Fluorides

Figure 1: Decision matrix for selecting coupling reagents based on failure mode (Aggregation vs. Steric Hindrance).

The "Aggregation Busters": Oxyma Pure / DIC

Context:

The Solution: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure .

  • Why: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive replacement for HOBt/HOAt.[1][2][3] When paired with DIC, it creates a neutral pH environment that often solvates the peptide chain better than basic conditions. It is also highly stable at high temperatures, making it the gold standard for microwave-assisted synthesis of

    
    -peptides.
    
Protocol A: DIC/Oxyma Coupling
ComponentEquivalentsNotes
Fmoc-

-AA-OH
3.0 - 5.0 eqDissolve in minimal DMF/NMP.
Oxyma Pure 3.0 - 5.0 eqAdd to the AA solution.
DIC 3.0 - 5.0 eqAdd last to initiate activation.
Base NONE Do NOT add DIEA/NMM.

Step-by-Step:

  • Dissolve the amino acid and Oxyma Pure in DMF (or NMP for higher swelling).

  • Add DIC.[4]

  • Pre-activate for 2–3 minutes (solution will turn yellow/orange).

  • Add mixture to the resin.[5]

  • Reaction Time: 60 min at RT or 15 min at 75°C (Microwave).

The "Steric Masters": PyAOP vs. HATU

Context: You might be tempted to use HATU because it is the "strongest" standard reagent. However, for difficult

HATU can kill your synthesis.

The Trap (Guanidinylation): Uronium reagents (HATU, HBTU) can react with the free amine on the resin if acylation is slow (which it is for

guanidinium cap

The Solution: PyAOP (Phosphonium salt of HOAt).[6]

  • Why: PyAOP generates the same highly reactive OAt-ester as HATU but lacks the uronium structure. It cannot react with the N-terminus to form a guanidine. It allows you to run double-couplings or long reactions (2+ hours) without capping your peptide.

Mechanism Comparison: Why HATU Fails on Slow Couplings

Guanidinylationcluster_HATUHATU (Uronium) Riskcluster_PyAOPPyAOP (Phosphonium) AdvantagehatuHATU ReagentamineFree Amine(Resin-NH2)hatu->amine Direct Attack(If coupling is slow)dead_endGuanidinium Cap(DEAD CHAIN)amine->dead_endslow_pathSlow Acylation(Steric Bulk)pyaopPyAOP Reagentamine2Free Amine(Resin-NH2)pyaop->amine2 No ReactionproductPeptide Bond(SUCCESS)pyaop->product Drives Acylation

Figure 2: The "Guanidinium Trap." HATU can permanently cap slow-reacting amines. PyAOP avoids this side reaction.

Protocol B: PyAOP Coupling
  • Reagents: PyAOP / DIEA (1:2 ratio relative to AA).

  • Solvent: DMF or NMP.[7][8]

  • Procedure: Dissolve AA and PyAOP. Add DIEA. Add to resin immediately (do not pre-activate for >1 min).

The "Nuclear Option": TFFH (Acid Fluorides)

Context: When coupling extremely hindered residues (e.g.,

The Solution: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5][9][10]

  • Why: TFFH converts the carboxylic acid into an Acid Fluoride in situ.[5][10] The fluoride leaving group is physically small (unlike the bulky OBt/OAt esters of HBTU/HATU), allowing the electrophile to penetrate the steric shield of the nucleophile.

Protocol C: In-Situ Acid Fluoride Generation
ComponentEquivalentsRole
Fmoc-

-AA-OH
4.0 eqSubstrate
TFFH 4.0 eqFluorinating Agent
DIEA 8.0 eqBase (Crucial)

Step-by-Step:

  • Activation: Dissolve Amino Acid and TFFH in dry DCM or DMF (DCM is often better for acid fluoride formation if solubility permits).

  • Add DIEA.[4][5][9][11]

  • Wait: Allow to react for 15–20 minutes (critical step to form the acid fluoride).

  • Coupling: Add the solution to the resin.

  • Time: 2 hours to overnight.

Warning: Acid fluorides are highly reactive. Ensure your solvent is dry (<300 ppm water) to prevent hydrolysis back to the acid.

Troubleshooting FAQ

Q1: I am seeing a mass of [M + 99] or [M + 100] in my LCMS. What is this?

  • Diagnosis: This is likely the Guanidinium cap (+101 Da for tetramethylguanidinium) mentioned in Section 3.

  • Fix: Stop using HATU/HBTU/HCTU. Switch to PyAOP or PyBOP . These phosphonium reagents cannot form this adduct.

Q2: My


-peptide sequence is hydrophobic and the resin volume shrinks during synthesis.
  • Diagnosis: Aggregation/Collapse of the resin matrix.

  • Fix:

    • Switch solvent from DMF to NMP (N-methylpyrrolidone).

    • Use ChemMatrix (PEG-based) resin instead of Polystyrene.

    • Use Oxyma/DIC at 60°C.

Q3: Can I use COMU? I see it mentioned as a HATU replacement.

  • Answer: Yes. COMU is a "third-generation" reagent based on Oxyma.[7][12] It is superior to HATU in solubility and stability and safer (less explosive risk).[7] It shows comparable reactivity to HATU but with less epimerization.[7][13] It is an excellent general-purpose replacement, though for extremely slow couplings, PyAOP is still safer regarding the capping issue.

Q4: How do I handle "Impossible" sequences where even TFFH fails?

  • Answer: If TFFH fails, chemical ligation is likely required. However, before giving up:

    • Try double coupling : First pass with TFFH (2h), drain, second pass with PyAOP (overnight).

    • Check for N-terminal aggregation . Cap the previous step with acetic anhydride. If the deletion disappears, the issue was the previous coupling not completing, not the current one.

References

  • Carpino, L. A., et al. (1995).[9][11] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.[9][11]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review covering TFFH, PyAOP, and COMU mechanisms).

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. (Foundational paper for Phosphonium salts).

  • Gausepohl, H., et al. (1992). Guanidinium formation during peptide synthesis with uronium reagents. In Peptides: Chemistry and Biology.

Validation & Comparative

The Fluorine Point of View: A Comparative Guide to Engineering β-Turns in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide design and drug development, the ability to precisely control molecular conformation is paramount. The β-turn, a ubiquitous secondary structure where the polypeptide chain reverses its direction, is a critical determinant of biological activity and stability. This guide provides an in-depth technical comparison of how fluorine substitution, a powerful tool in medicinal chemistry, can be strategically employed to modulate and stabilize β-turn formation in peptides. We will delve into the stereoelectronic underpinnings of fluorine's influence, present comparative experimental data, and provide actionable protocols for researchers seeking to harness the "fluorine effect" in their own work.

The "Gauche Effect" and Stereoelectronic Control: Why Fluorine?

The strategic incorporation of fluorine into amino acid side chains can profoundly influence peptide secondary structure.[1] This is not merely a steric effect; rather, it is a nuanced interplay of stereoelectronic forces. The primary driver behind fluorine's conformational influence is the gauche effect , an atypical scenario where a gauche conformation (substituents approximately 60° apart) is more stable than the anti-conformation (180° apart).[2]

In the context of fluorinated amino acids, particularly those with fluorine on the β- or γ-carbon, the gauche effect arises from a stabilizing hyperconjugation interaction. Electron density is donated from a C-H σ bonding orbital into the antibonding σ* orbital of the highly electronegative C-F bond.[2] This interaction is maximized in a gauche arrangement, effectively locking the dihedral angle and pre-organizing the peptide backbone into a conformation conducive to a β-turn.

One of the most well-studied examples is the substitution of proline with 4-fluoroprolines . The pyrrolidine ring of proline is not planar and exists in two puckered conformations: Cγ-exo and Cγ-endo.[3] The stereochemistry of fluorine at the C4 position dictates the preferred pucker:

  • (2S, 4R)-4-fluoroproline (4R-FPro) strongly favors the Cγ-exo ring pucker. This conformation enforces a trans-amide bond preceding the proline residue, a key feature of many β-turns.[4][5]

  • (2S, 4S)-4-fluoroproline (4S-FPro) preferentially adopts the Cγ-endo pucker, which stabilizes a cis-amide bond.[3][5]

This predictable control over ring pucker and amide bond isomerization makes 4-fluoroprolines invaluable tools for stabilizing specific turn types.[3][6]

Comparative Analysis of Fluorine's Impact on β-Turn Stability

The stabilizing effect of fluorine on β-turns is not uniform and depends on the specific amino acid, the position of fluorination, and the surrounding peptide sequence. The following table summarizes key findings from various studies, offering a comparative look at how different fluorinated amino acids influence secondary structure, with a focus on β-turn and β-sheet propensity.

Fluorinated Amino AcidNon-Fluorinated CounterpartObserved Effect on Secondary StructureRationale
(4R)-4-fluoroproline ProlinePromotes β-turn and polyproline II (PPII) helix formation.Enforces a Cγ-exo pucker, favoring the trans-amide bond conformation often found in β-turns.[4][7]
(4S)-4-fluoroproline ProlineFavors cis-amide bonds, which can be integral to specific β-turn types (e.g., type VI).[7]Stabilizes the Cγ-endo pucker.
(2S,3R)-CF3-threonine ThreonineStabilizes extended β-strand conformations, which are components of β-sheets and can precede or follow β-turns.Increased steric bulk and electronic effects of the trifluoromethyl group favor extended structures.[8]
Pentafluorophenylalanine (Pff) PhenylalanineShows a higher propensity for β-sheet formation.Steric and hydrophobic factors appear to play a more dominant role than in α-helix formation.[9][10]
Hexafluoroleucine (Hfl) LeucineDemonstrates a higher β-sheet propensity compared to leucine.The increased hydrophobicity and steric bulk of the fluorinated side chain favor β-sheet structures.[9][10]

Visualizing the Impact of Fluorine Substitution

To better understand the concepts discussed, the following diagrams illustrate the structure of a β-turn and the conformational effects of fluorine substitution on proline.

beta_turn cluster_turn Type I β-Turn i i i+1 i+1 i->i+1 i+2 i+2 i+1->i+2 i+3 i+3 i+2->i+3 i+3->i H-bond pucker_effect cluster_4R (4R)-4-Fluoroproline cluster_4S (4S)-4-Fluoroproline node_4R Cγ-exo pucker Favors trans-amide bond Promotes β-turns node_4S Cγ-endo pucker Favors cis-amide bond Influences specific turn types Proline Proline Proline->node_4R Fluorination (R) Proline->node_4S Fluorination (S) experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation & Modeling node_synthesis Solid-Phase Peptide Synthesis (SPPS) - Fluorinated Peptide - Non-fluorinated Control node_purification RP-HPLC Purification node_synthesis->node_purification node_nmr NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY, ¹⁹F) node_purification->node_nmr node_cd Circular Dichroism (CD) Spectroscopy node_purification->node_cd node_structure 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) node_nmr->node_structure node_comparison Comparative Analysis - β-turn population - Stability assessment node_cd->node_comparison node_structure->node_comparison

Sources

Comparative hydrolysis rates of fluorinated vs non-fluorinated beta-peptides

Comparative Hydrolysis Guide: Fluorinated vs. Non-Fluorinated -Peptides

Executive Summary

This guide provides a technical comparison of the hydrolytic stability of fluorinated versus non-fluorinated


Key Finding: Fluorination does not merely "increase" stability; it locks conformation . Through the stereoelectronic gauche effect, fluorine atoms pre-organize the peptide backbone into specific secondary structures (e.g., 14-helices) that are thermodynamically unfavorable to unfold. This prevents the "induced fit" required by many hydrolases, rendering fluorinated


Mechanistic Foundation: Why Fluorine Alters Hydrolysis

To understand the difference in hydrolysis rates, one must look beyond simple steric hindrance. The stability is driven by three specific physicochemical alterations.

A. The Stereoelectronic Gauche Effect

In non-fluorinated




This alignment is not steric; it is quantum mechanical (hyperconjugation

  • Result: The peptide adopts a rigid secondary structure (helix or turn) spontaneously.

  • Impact on Hydrolysis: Proteases require a peptide to adopt an extended conformation to fit the active site. The fluorinated "locked" helix resists this extension, effectively lowering the

    
     of hydrolysis.
    
B. Electronic Deactivation of the Scissile Bond

Hydrolysis requires a nucleophilic attack (by water or a catalytic serine/threonine) on the carbonyl carbon of the amide bond.

  • Non-Fluorinated: Standard amide resonance makes the carbonyl moderately electrophilic.

  • Fluorinated: The strong electron-withdrawing group (EWG) effect of fluorine (

    
    ) pulls electron density through the 
    
    
    -framework.
    • Effect: While this theoretically makes the carbonyl carbon more electrophilic (inductive effect), it significantly reduces the basicity of the nitrogen, destabilizing the transition state required for cleavage.

C. Hydrophobic Shielding

Fluorine is hydrophobic but lipophobic (the "Fluorous Effect"). It creates a hydration shell that excludes water molecules from the immediate vicinity of the peptide bond, reducing the local concentration of the nucleophile (

Visualization: Mechanistic Pathway

The following diagram illustrates how fluorination leads to enhanced resistance via the gauche effect and steric shielding.

GaucheEffectFluorinationFluorine Substitution(C-F Bond)ElectronicInductive Effect(Electron Withdrawal)Fluorination->ElectronicStereoStereoelectronicGauche EffectFluorination->StereoTransitionDestabilizedTransition StateElectronic->TransitionReduces N-BasicityConformationPre-organizedSecondary Structure(14-Helix / Turn)Stereo->ConformationLocks Torsion AnglesAccessRestrictedActive Site AccessConformation->AccessPrevents UnfoldingStabilityHyper-Resistanceto HydrolysisAccess->StabilityTransition->Stability

Caption: The causal pathway from fluorine substitution to hydrolytic stability via conformational locking and electronic modulation.

Comparative Analysis: Data & Performance

The following data synthesizes findings from key studies (see References) comparing



Table 1: Relative Proteolytic Stability (Half-life )
Peptide ClassSubstrate ExampleEnzyme ChallengeHalf-Life (

)
Relative Stability Factor

-Peptide
Ala-Val-Phe (Control)Chymotrypsin / Trypsin< 30 mins1x (Baseline)
Non-F

-Peptide

hAla-

hVal
Chymotrypsin / Trypsin> 24 hours~50-100x
Fluorinated

-Peptide

-F-Ala analogs
Liver Microsomes (S9) > 48 hours>200x
Fluorinated

-Peptide

-fluoro-

-amino acid
Pepsin (pH 2.0)Completely StableN/A (No degradation)

Critical Insight: For standard proteases (Trypsin), the difference between Non-F and F-

metabolic stability assays

Experimental Protocol: Comparative Proteolysis Assay

To validate these claims in your own lab, use this self-validating HPLC protocol.

A. Reagents & Setup
  • Enzymes:

    
    -Chymotrypsin (bovine pancreas), Trypsin, or Proteinase K.
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (mimics physiological cytosol).
    
  • Internal Standard (Crucial): N-Acetyl-L-Tryptophan or Caffeine . Do not use a peptide standard as it may degrade.

  • Control: A known degradable

    
    -peptide (e.g., Phe-Ala-Phe) to verify enzyme activity.
    
B. Workflow Protocol
  • Stock Prep: Dissolve peptides (F and Non-F) to 1 mM in DMSO.

  • Incubation Mix: Dilute peptide to 100

    
    M in Buffer. Add Internal Standard (50 
    
    
    M).
  • Initiation: Add Enzyme (ratio 1:100 w/w enzyme:substrate). Vortex gently.

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      min and
      
      
      h.
    • Quenching (Self-Validating Step): Immediately add 50

      
      L of 1% TFA in Acetonitrile. This stops the enzyme AND precipitates it, preventing column fouling.
      
  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant onto RP-HPLC (C18 column).

  • Calculation:

    
    
    
C. Workflow Visualization

Workflowcluster_samplingTime-Course SamplingStartSubstrate Preparation(100 µM Peptide + Int. Std)EnzymeAdd Protease(1:100 w/w)Start->EnzymeIncubateIncubation(37°C, pH 7.8)Enzyme->IncubateSampleAliquot (50 µL)Incubate->SampleQuenchQuench(1% TFA/MeCN)Sample->QuenchSpinCentrifuge(Remove Enzyme)Quench->SpinAnalyzeRP-HPLC / MS(Quantify vs Int. Std)Spin->AnalyzeDataCalculate k_obs& Half-lifeAnalyze->Data

Caption: Step-by-step kinetic assay workflow ensuring data integrity via internal standardization.

References

  • Impact of Fluorin

    • Title: Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.

    • Source: Amino Acids (PubMed)
    • URL:[Link]

  • Conform

    • Title: Synthesis and conformation of fluorinated beta-peptidic compounds.[1][2]

    • Source: Monash University Research Repository
    • URL:[Link]

  • General Stability of Beta-Peptides

    • Title: Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides.
    • Source: PubMed
    • URL:[Link]

  • Fluorine Gauche Effect Mechanism

    • Title: Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation.[3]

    • Source: ACS Publications[3]

    • URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.